molecular formula C10H18O3 B1296300 Ethyl 6-oxooctanoate CAS No. 4233-58-3

Ethyl 6-oxooctanoate

Cat. No.: B1296300
CAS No.: 4233-58-3
M. Wt: 186.25 g/mol
InChI Key: AWEDPHYBDIDQEC-UHFFFAOYSA-N
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Description

Ethyl 6-oxooctanoate (CAS 4233-58-3) is an ethyl ester derivative of octanoic acid featuring a ketone group at the 6th carbon position. Its molecular formula is C₁₀H₁₈O₃, with a molar mass of 186.25 g/mol and the structural formula CCC(=O)CCCCC(=O)OCC . The compound’s bifunctional nature—combining an ester and a ketone—grants it unique reactivity, making it valuable in organic synthesis, particularly in keto-ester condensations and nucleophilic additions. Its physical properties, such as polarity and solubility, are influenced by the ketone group, distinguishing it from simpler esters like ethyl octanoate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-oxooctanoate can be synthesized through the esterification of octanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

C8H16O2+C2H5OHC10H18O3+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_{10}\text{H}_{18}\text{O}_3 + \text{H}_2\text{O} C8​H16​O2​+C2​H5​OH→C10​H18​O3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. One common method includes the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene in the presence of aluminum trichloride as a catalyst. The reaction mixture is then subjected to hydrolysis to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Octanoic acid derivatives.

    Reduction: 6-hydroxy-octanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis:
Ethyl 6-oxooctanoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including alkylation and acylation, which are essential for producing more complex structures in organic chemistry.

2. Biocatalytic Processes:
Recent studies have highlighted its role in biocatalytic reactions. For instance, the compound can be used as a substrate for enzyme-catalyzed reactions, allowing for the selective production of enantiomers in asymmetric synthesis. This is particularly relevant in pharmaceutical applications where chirality is crucial for drug efficacy .

Biological and Medicinal Applications

1. Drug Development:
this compound has been investigated for its potential use in drug development. Its derivatives are studied for biological activities, including interactions with enzymes and receptors, which may lead to the development of new therapeutic agents .

2. Therapeutic Potential:
Research indicates that compounds derived from this compound exhibit potential therapeutic effects. For example, its derivatives have been explored for their efficacy in treating conditions such as diabetic neuropathy and chronic liver diseases due to their biological activity .

Industrial Applications

1. Flavor and Fragrance Industry:
In the flavor and fragrance industry, this compound is utilized for its pleasant aroma and flavor profile. It is incorporated into various products to enhance sensory attributes .

2. Cosmetic Formulations:
The compound is also applied in cosmetic formulations due to its emulsifying properties and ability to improve skin feel. Its inclusion in creams and lotions helps stabilize formulations while providing beneficial effects on the skin .

Case Study 1: Enantioselective Synthesis

A notable study demonstrated the use of this compound in the enantioselective synthesis of (R)-α-lipoic acid using specific microbial strains. The process involved biotransformation techniques that highlighted the compound's utility as a precursor in producing biologically active compounds .

Case Study 2: Cosmetic Efficacy

In another study focusing on cosmetic formulations, this compound was incorporated into a moisturizing cream. The formulation was evaluated for stability and skin hydration properties, showing improved moisture retention compared to control formulations without the compound .

Summary Table of Applications

Application AreaSpecific UseNotes
Organic ChemistryIntermediate for complex molecule synthesisKey role in various chemical reactions
BiocatalysisSubstrate for enzyme-catalyzed reactionsImportant for asymmetric synthesis
Drug DevelopmentPotential therapeutic agentInvestigated for various diseases
Flavor & FragranceIngredient in flavoring agentsEnhances sensory attributes
CosmeticsEmulsifier and skin conditioning agentImproves formulation stability

Mechanism of Action

The mechanism of action of ethyl 6-oxooctanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Ethyl 6-oxooctanoate belongs to the β-keto ester family. Below is a comparative analysis with analogous compounds:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Features
This compound 4233-58-3 C₁₀H₁₈O₃ 186.25 Ester, Ketone 8-carbon chain, ketone at C6, ethyl ester
Methyl 6-oxoheptanoate 2046-21-1 C₈H₁₄O₃ 158.20 Ester, Ketone 7-carbon chain, ketone at C6, methyl ester
Ethyl octanoate 106-32-1 C₁₀H₂₀O₂ 172.26 Ester 8-carbon chain, no ketone, ethyl ester
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 898778-14-8 C₁₄H₁₆Cl₂O₃ 303.19 Ester, Ketone, Aromatic Cl Dichlorophenyl substituent, hexanoate chain

Key Observations :

  • Chain Length: this compound’s longer carbon chain (C8) increases hydrophobicity compared to methyl 6-oxoheptanoate (C7) .
  • Substituents: The dichlorophenyl group in Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate enhances electron-withdrawing effects, altering reactivity and toxicity .

Physical and Chemical Properties

Boiling Points and Reactivity

  • This compound: Estimated boiling point >230°C (inferred from methyl 6-oxoheptanoate’s 227°C and chain-length trends).
  • Methyl 6-oxoheptanoate: Boiling point 227°C, lower due to shorter chain and methyl ester .
  • Ethyl octanoate: Boiling point 208°C, lower than this compound due to absence of polar ketone .

Solubility and Stability

  • This compound’s ketone group improves solubility in polar solvents (e.g., acetone) compared to ethyl octanoate, which is more lipophilic .
  • Methyl 6-oxoheptanoate requires storage under inert gas (nitrogen/argon) at 2–8°C to prevent degradation, a precaution likely applicable to this compound due to its reactive ketone .

Biological Activity

Ethyl 6-oxooctanoate, an organic compound with the molecular formula C10H18O3, has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is primarily recognized for its use in the fragrance and flavor industry due to its pleasant fruity aroma. However, its role as a biochemical agent is increasingly being explored. The compound can be synthesized through the esterification of octanoic acid with ethanol, typically under reflux conditions in the presence of a catalyst.

The biological activity of this compound is largely attributed to its interactions with various enzymes and molecular targets. It acts as a substrate for certain enzymes, leading to the formation of metabolites that can influence biochemical pathways. The specific pathways and targets depend on the context of its application, which may vary from flavoring agents to potential therapeutic uses .

Enzyme Interactions

Research indicates that this compound may interact with enzymes involved in metabolic processes. For instance:

  • Oxidation : The compound can be oxidized to form corresponding carboxylic acids, which are important in various metabolic pathways.
  • Reduction : this compound can undergo reduction reactions to convert its keto group into a hydroxyl group, resulting in alcohols.
  • Substitution : The ester group can participate in nucleophilic substitution reactions, creating various derivatives that may exhibit distinct biological activities.

Case Studies and Research Findings

  • Biocatalytic Processes : A study highlighted the use of microorganisms such as Mucor racemosus and Geotrichum candidum for the enantioselective reduction of prochiral compounds related to this compound. This process is significant for synthesizing enantiomerically pure compounds that have therapeutic applications .
  • Therapeutic Potential : Ongoing research is investigating this compound's potential as a precursor in drug synthesis. Its ability to act as a substrate for enzymatic reactions positions it as a candidate for developing pharmaceuticals targeting various diseases .
  • Metabolic Studies : this compound has been identified as a metabolite in several biological systems, suggesting that it plays a role in lipid metabolism and may influence lipid profiles in dietary studies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Ethyl OctanoateC10H20O2Flavoring agent; metabolite
Ethyl 8-Chloro-6-Oxo-octanoateC10H17ClO3Intermediate in asymmetric synthesis
Diethyl SuccinateC10H18O4Used in organic synthesis; less volatile
Diethyl FumarateC10H14O4Potential antitumor activity

This compound stands out due to its unique functional groups, enabling diverse applications across chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEDPHYBDIDQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300476
Record name Ethyl 6-oxooctanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-58-3
Record name Octanoic acid, 6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4233-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 6-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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